molecular formula C22H18N2O3 B2557319 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1105218-27-6

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2557319
CAS No.: 1105218-27-6
M. Wt: 358.397
InChI Key: QJSKRVGOHQHJHC-UHFFFAOYSA-N
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Description

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a heterocyclic compound featuring a benzofuran-substituted isoxazole core linked to a 3,4-dihydroisoquinoline moiety via an ethanone bridge.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22(24-10-9-15-5-1-2-7-17(15)14-24)13-18-12-21(27-23-18)20-11-16-6-3-4-8-19(16)26-20/h1-8,11-12H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSKRVGOHQHJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Isoxazole-Substituted Derivatives

  • 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): This analog replaces the benzofuran group with a 4-chlorophenyl substituent. However, the absence of benzofuran’s fused oxygen heterocycle may reduce lipophilicity and alter metabolic stability compared to the target compound .
  • 1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone (): Synthesized via Grignard reagent-mediated reactions, this simpler analog lacks the dihydroisoquinoline moiety. Its primary use as a synthetic intermediate highlights the ethanone-isoxazole unit’s versatility in constructing more complex molecules .

Dihydroisoquinoline Derivatives

  • Mevidaleno (WHO-recommended INN, ): A structurally complex dihydroisoquinoline derivative with hydroxymethyl and hydroxy-methylbutyl substituents. The target compound’s simpler dihydroisoquinoline structure may offer advantages in synthetic accessibility and pharmacokinetic optimization .
  • 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): Used as an intermediate in synthesizing tetrahydroisoquinoline derivatives, this compound demonstrates the dihydroisoquinoline moiety’s role in developing analgesics and neuroactive agents. The absence of an isoxazole-benzofuran system in this analog limits direct functional comparison but emphasizes the scaffold’s versatility .

Key Differences :

  • Compared to mevidaleno’s multi-step functionalization (), the target compound’s synthesis is less complex, favoring scalability .

Comparative Data Table

Compound Name Key Substituents Synthesis Highlights Potential Applications References
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone Benzofuran, dihydroisoquinoline Grignard reactions, heterocycle coupling Antimicrobial, neuroactive
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone 4-Chlorophenyl, dihydroisoquinoline Halogenation, coupling Target binding optimization
Mevidaleno (WHO INN) Hydroxymethyl, hydroxy-methylbutyl Multi-step functionalization Neurological disorders
1-(5-((5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylthio)methyl)-... (9b) Benzofuran, oxadiazole, pyrazole Sulfur-mediated coupling Antimicrobial

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